molecular formula C26H28N2O3S B6571450 2-{[1,1'-biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 946336-73-8

2-{[1,1'-biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No. B6571450
CAS RN: 946336-73-8
M. Wt: 448.6 g/mol
InChI Key: MEGKSZCTVZBDAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[1,1’-biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide” is a complex organic molecule. It contains a biphenyl group, a propane-1-sulfonyl group, and a tetrahydroquinolin group. The presence of these functional groups suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The biphenyl group could potentially exhibit rotation around the single bond connecting the two phenyl rings, leading to different conformations. The tetrahydroquinolin group is a heterocyclic compound, which could also influence the overall structure .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the aromatic rings in the biphenyl group could potentially undergo electrophilic aromatic substitution reactions. The amide group could participate in hydrolysis reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar amide and sulfonyl groups could influence the compound’s solubility in different solvents. The biphenyl group could potentially influence the compound’s melting and boiling points .

Scientific Research Applications

Angiotensin-II Receptor Antagonists

The compound was evaluated as a new class of angiotensin-II receptor antagonists. These receptors play a crucial role in regulating blood pressure and cardiovascular function. By inhibiting angiotensin-II binding, these antagonists can help manage hypertension and related conditions .

Antioxidant Properties

Researchers assessed the compound’s antioxidant potential using the DPPH assay. Antioxidants scavenge free radicals, protecting cells from oxidative damage. The synthesized derivatives showed significant free radical scavenging activity, potentially contributing to their health benefits .

Antihypertensive Activity

In addition to its angiotensin-II receptor antagonism, the compound retained antihypertensive properties. Managing hypertension is critical for preventing cardiovascular diseases, and this compound’s dual action makes it promising in this regard .

Urease Inhibition

Urease is an enzyme involved in urea metabolism. The synthesized analogs demonstrated urease inhibitory actions. Modulating urease activity has implications for conditions like kidney stones and urinary tract infections .

Antibacterial Potential

Agar well diffusion assays revealed antibacterial activity of the compound derivatives. Investigating their effectiveness against specific bacterial strains could lead to novel antimicrobial agents .

Molecular Docking Studies

Computational studies involved molecular docking to understand how the active analogs bind to the enzyme’s active site. This information aids in drug design and optimization .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is highly reactive, it could pose a risk of chemical burns or fire. If the compound is intended to be used as a drug, there could be potential risks associated with its pharmacological activity .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if this compound is a novel drug candidate, future research could involve further pharmacological testing, toxicity studies, and clinical trials. If this compound has unique chemical properties, future research could involve studying these properties in more detail .

properties

IUPAC Name

2-(4-phenylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3S/c1-2-17-32(30,31)28-16-6-9-23-19-24(14-15-25(23)28)27-26(29)18-20-10-12-22(13-11-20)21-7-4-3-5-8-21/h3-5,7-8,10-15,19H,2,6,9,16-18H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGKSZCTVZBDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1,1'-biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.